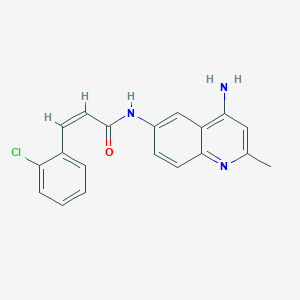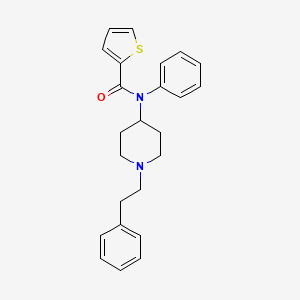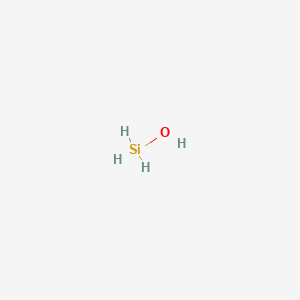
Methyl undecenoyl leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl undecenoyl leucinate is a lipo-amino acid known for its skin whitening properties. It is an active ingredient in various cosmetic products, particularly those aimed at skin lightening and conditioning. This compound functions by interacting with melanocortin 1 receptor, a receptor for alpha-melanocyte-stimulating hormone, and inhibiting the activation of melanogenic genes, thereby reducing melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl undecenoyl leucinate can be synthesized through the esterification of leucine with methyl undecenoate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon chain. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amino acid derivatives.
Substitution: Formation of carboxylate salts.
Scientific Research Applications
Methyl undecenoyl leucinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and amino acid modification reactions.
Biology: Investigated for its role in inhibiting melanin synthesis and its potential use in treating hyperpigmentation disorders.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in skin conditions.
Industry: Widely used in the cosmetic industry for its skin whitening and conditioning properties
Mechanism of Action
Methyl undecenoyl leucinate exerts its effects by acting as an antagonist to alpha-melanocyte-stimulating hormone. It binds to the melanocortin 1 receptor, preventing the activation of melanogenic genes such as tyrosinase, TRP1, TRP2, MITF, and POMC. This inhibition leads to a reduction in melanin synthesis and overall skin lightening. Additionally, the compound exhibits anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Kojic Acid: Another skin whitening agent that inhibits tyrosinase activity but is less effective than methyl undecenoyl leucinate.
Arbutin: A glycosylated hydroquinone derivative used for skin lightening, but with a different mechanism of action.
Hydroquinone: A potent skin whitening agent that directly inhibits melanin synthesis but has potential side effects
Uniqueness: this compound is unique due to its dual action as a skin whitening and anti-inflammatory agent. It is more effective than other known whitening ingredients and has a favorable safety profile, making it an excellent choice for cosmetic applications .
Properties
CAS No. |
1246371-29-8 |
|---|---|
Molecular Formula |
C18H33NO3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-(undec-10-enoylamino)pentanoate |
InChI |
InChI=1S/C18H33NO3/c1-5-6-7-8-9-10-11-12-13-17(20)19-16(14-15(2)3)18(21)22-4/h5,15-16H,1,6-14H2,2-4H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
ICMAWHHKHYZNDA-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)CCCCCCCCC=C |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


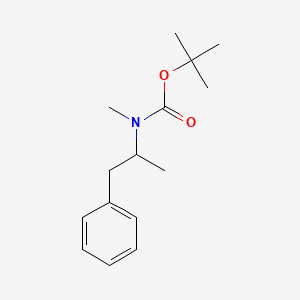
![(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779014.png)

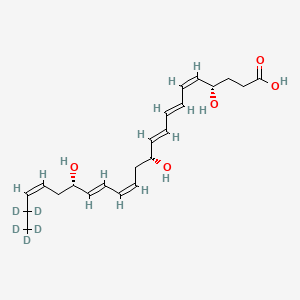
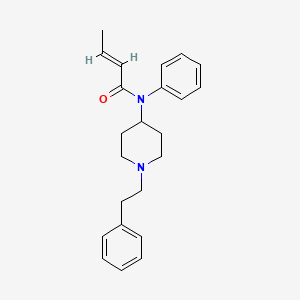

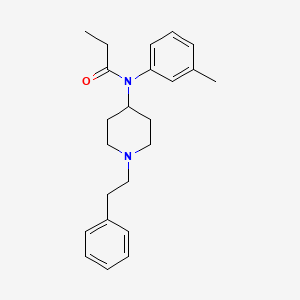
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10779058.png)
![(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779067.png)
![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)
